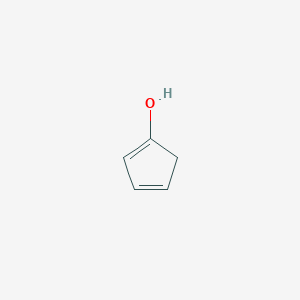

1,3-Cyclopentadien-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

103905-53-9 |

|---|---|

Molecular Formula |

C5H6O |

Molecular Weight |

82.10 g/mol |

IUPAC Name |

cyclopenta-1,3-dien-1-ol |

InChI |

InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1-3,6H,4H2 |

InChI Key |

RAWMWTYCZYEESB-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=C1O |

Origin of Product |

United States |

Theoretical and Computational Investigations of 1,3 Cyclopentadien 1 Ol

Electronic Structure and Molecular Conformation Analysis

Ab Initio Calculations for Geometric Optimization and Energetic Parameters

Ab initio molecular orbital calculations are a cornerstone for understanding the molecular properties of 1,3-Cyclopentadien-1-ol. nist.gov These first-principles calculations provide optimized geometries, vibrational frequencies, and moments of inertia for the molecule. nist.gov By employing methods like the Gaussian series of programs, researchers have been able to determine the molecule's structural parameters. nist.gov For instance, calculations using the 3-21G basis set have been utilized for gradient minimization techniques to achieve geometry optimization. nist.gov

These calculations are not performed in isolation. To gauge their accuracy, the computed molecular parameters are often compared with available experimental data for related stable molecules. nist.gov This comparative approach helps in refining the computational models and ensuring the reliability of the calculated properties for less-studied species like this compound. nist.govnist.gov The optimized geometries derived from these calculations serve as a fundamental basis for further analysis of the molecule's electronic and thermodynamic characteristics. nist.gov

Table 1: Calculated Total Molecular Energies and Heats of Formation for this compound.

| Level of Theory | Total Molecular Energy (Hartrees) | Calculated Heat of Formation (kJ/mol) |

|---|---|---|

| 3-21G | -283.43525 | -90.8 |

| 6-31G* | -285.06451 | -126.4 |

Density Functional Theory (DFT) Studies of Ground and Excited States

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic properties of molecules, including their ground and excited states. acs.orgaps.org For complex systems, DFT offers a balance between computational cost and accuracy. researchgate.net Recent advancements have focused on developing DFT methods specifically for excited states, aiming to overcome challenges like variational collapse onto the ground state. acs.orgresearchgate.net

Orbital-optimized DFT has emerged as a promising alternative to time-dependent DFT (TD-DFT) for describing challenging excited states, such as those involving significant charge-transfer or double-electron excitations. acs.orgresearchgate.net These methods are crucial for a comprehensive understanding of the photophysical and photochemical behavior of molecules like this compound. The development of new functionals and strategies within DFT continues to enhance the accuracy of excited state calculations. nih.gov

Conformational Landscape Mapping and Interconversion Dynamics

The study of the conformational landscape of cyclic molecules like cyclopentadiene (B3395910) derivatives is essential for understanding their reactivity and physical properties. researchgate.net Computational methods can map the potential energy surface, identifying stable conformers and the transition states that connect them. uc.pt For cyclopentane (B165970), for example, the half-chair (C2) and envelope (Cs) forms are found to be nearly isoenergetic, indicating a fluid pseudorotation. researchgate.net In contrast, cyclopentadiene itself possesses a planar ring structure. researchgate.net

For substituted cyclopentadienes, the conformational characteristics are influenced by a combination of bond-antibond interactions and steric effects. researchgate.net The investigation of ferrocene (B1249389) and its bromo-derivatives has shown that intermolecular interactions in the crystalline state can induce conformational disorder, leading to the presence of conformations that differ from the minimum energy structures found in the gas phase. uc.pt Understanding these dynamics is key to predicting the behavior of this compound in different environments.

Stereoelectronic Effects on Molecular Stability and Reactivity

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, play a critical role in determining molecular geometry, stability, and reactivity. wikipedia.org These effects are not merely a combination of steric and electronic influences but are distinct interactions based on orbital overlap. wikipedia.org Hyperconjugation is a key example of a stereoelectronic effect that can influence the stability of different conformers. collectionscanada.gc.ca

In the context of cyclopentadiene derivatives, stereoelectronic effects can dictate the facial selectivity in reactions like the Diels-Alder cycloaddition. nih.govresearchgate.net The interaction between sigma (σ) and pi (π) orbitals, as well as non-bonding orbitals, can lead to stabilizing or destabilizing effects that depend on the relative orientation of these orbitals in space. wikipedia.org For this compound, the orientation of the hydroxyl group relative to the diene system will significantly impact its electronic structure and reactivity due to these stereoelectronic interactions.

Thermodynamics and Kinetics of this compound Transformations

Ideal Gas Thermochemistry Data Analysis

The thermodynamic properties of this compound in the ideal gas phase have been determined through computational chemistry. nist.govnist.gov These calculations provide crucial data such as the enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp°). chemeo.com By combining ab initio calculations of molecular parameters with statistical mechanics, it is possible to compute these thermodynamic functions over a range of temperatures. nist.gov

The accuracy of these calculated thermochemical values is often validated by comparing them with experimental data for related compounds. nist.gov For instance, vibrational frequencies calculated using the 3-21G basis set are known to be systematically higher than experimental values and are often scaled by an empirical factor (e.g., 0.89) to improve agreement. nist.gov The analysis of ideal gas thermochemistry is fundamental for modeling chemical processes involving this compound, such as combustion and atmospheric chemistry. researchgate.net

Table 2: Ideal Gas Thermodynamic Properties of this compound at 298.15 K.

| Property | Value | Units |

|---|---|---|

| ΔfH° | -88.5 ± 4.0 | kJ/mol |

| S° | 330.1 ± 4.0 | J/mol·K |

| Cp° | 105.7 | J/mol·K |

Potential Energy Surface (PES) Elucidation for Reaction Pathways

Theoretical studies have been instrumental in mapping the potential energy surfaces (PES) for reactions involving cyclopentadienyl (B1206354) systems. The PES provides a fundamental understanding of reaction mechanisms by identifying stable intermediates, transition states, and the energy barriers that separate them.

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and high-level ab initio methods like Coupled Cluster (CCSD(T)), are employed to explore these complex energy landscapes. For instance, in the pyrolysis of cyclopentanone, keto-enol tautomerism leads to the formation of various isomers, including 1,4-cyclopentadien-1-ol. researchgate.netnih.gov The PES for such systems reveals multiple reaction pathways, including isomerization and dissociation. researchgate.net

A relevant example is the PES for the C₅H₇ radical, which is crucial in the formation of cyclopentadiene. rsc.org Computational studies have mapped the surface for the reaction of the allyl radical (C₃H₅•) with acetylene (B1199291) (C₂H₂). rsc.org The calculations show that the reaction proceeds through an initial adduct (INT1), which then cyclizes via a transition state to form the c-C₅H₇• radical (INT2). rsc.org This radical can then eliminate a hydrogen atom to yield 1,3-cyclopentadiene. rsc.org The rate-limiting step is the initial association, which has a significant energy barrier. rsc.org These computational explorations of the PES are vital for understanding how 1,3-cyclopentadiene and its derivatives, like this compound, are formed and how they might react. The methodologies used, such as locating transition states and intermediates, are directly applicable to studying the reaction pathways of this compound itself, for example, in its dehydration or rearrangement reactions.

Table 1: Calculated Relative Energies on the C₅H₇ Potential Energy Surface All energies are relative to the reactants C₃H₅• + C₂H₂.

| Species | Description | Relative Energy (kJ mol⁻¹) |

|---|---|---|

| TS1 | Transition state for initial C-C bond formation | 58.8 |

| INT1 | Acyclic C₅H₇ adduct | - |

| TS2 | Transition state for cyclization | 6.3 |

| INT2 | c-C₅H₇• radical | - |

| P1 + H• | Cyclopentadiene + Hydrogen atom | - |

Source: Adapted from computational studies on the C₅H₇ potential energy surface. rsc.org

Transition State Theory Applications for Reaction Rate Constants

Transition State Theory (TST) is a cornerstone for calculating the rate constants of chemical reactions from the properties of the reactants and the transition state structure on the potential energy surface. libretexts.org By combining the calculated energy barrier (activation energy) and vibrational frequencies from quantum chemical models, TST allows for the prediction of reaction rates over a wide range of temperatures and pressures. researchgate.net

For reactions involving cyclopentadiene and its precursors, TST and its refinements, like Rice–Ramsperger–Kassel–Marcus (RRKM) theory, have been successfully applied. RRKM theory is particularly important for unimolecular reactions in the gas phase, as it accounts for the distribution of internal energy in the reacting molecule. rsc.org For example, in the formation of cyclopentadiene from the allyl radical and acetylene, RRKM calculations showed that at low pressures, the intermediate c-C₅H₇ radical has enough internal energy to overcome the barrier to H-atom loss, making the formation of cyclopentadiene prompt. rsc.org

In another study on the oxidative dehydrogenation of cyclopentane to cyclopentadiene over zeolite catalysts, dual-level variational transition state theory was used to model the energy barriers and rate constants of the catalytic system. cyberleninka.ru Such computational approaches are essential for developing kinetic models of complex reaction networks, including those relevant to the synthesis and subsequent reactions of this compound. cyberleninka.ruresearchgate.net

Activation Strain Model Contributions to Reaction Selectivity

The Activation Strain Model, also known as the Distortion/Interaction Model, is a powerful computational tool for understanding chemical reactivity and selectivity. It partitions the activation energy (ΔE‡) of a reaction into two components: the strain energy (ΔE‡_strain) and the interaction energy (ΔE‡_int). The strain energy is the energy required to deform the reactants from their ground-state geometry to the geometry they adopt in the transition state. The interaction energy is the actual interaction (steric and electronic) between the deformed reactants in the transition state.

This model has been effectively applied to explain the selectivity in reactions of 1,3-cyclopentadiene. For instance, in the [4+2]-cycloaddition (Diels-Alder) trimerization of cyclopentadiene (CPD) with dicyclopentadiene (B1670491) (DCPD), the activation strain model revealed that the activation barrier is primarily controlled by the steric effects that cause the deformation of the DCPD molecule as it approaches the transition state. nih.govresearchgate.netresearchgate.net The analysis showed that exo-additions are kinetically preferred because they involve less deformation strain in reaching the transition state. nih.gov

Similarly, in Diels-Alder reactions of various cycloalkenes, the model shows that the high reactivity of cyclopentadiene compared to other dienes is not just due to favorable orbital interactions but also to the relatively low distortion energy required to reach the transition state geometry. acs.org This framework provides a quantitative and insightful explanation for why certain reaction pathways are favored over others, a principle directly applicable to predicting the stereochemical and regiochemical outcomes of reactions involving this compound.

Table 2: Conceptual Breakdown of Activation Energy via Activation Strain Model

| Component | Description | Influence on Reactivity |

|---|---|---|

| ΔE‡_strain | Energy to distort reactants into the transition state geometry. | A higher strain energy leads to a higher activation barrier and lower reactivity. |

| ΔE‡_int | Stabilizing interaction (orbital, electrostatic) between distorted reactants. | A more favorable (more negative) interaction energy leads to a lower activation barrier and higher reactivity. |

Source: Principles of the Activation Strain Model. nih.govacs.org

Aromaticity and Antiaromaticity in Cyclopentadienyl Systems

Theoretical Assessment of Cyclopentadienyl Cation and Anion Stability

The concepts of aromaticity and antiaromaticity are fundamental to understanding the stability and reactivity of cyclic, conjugated systems. These concepts are governed by Hückel's rule, which states that a planar, cyclic, fully conjugated system with (4n+2) π-electrons will be aromatic and unusually stable, while one with 4n π-electrons will be antiaromatic and highly unstable. iupac.orgnumberanalytics.com

The cyclopentadienyl system provides a classic textbook example of this principle.

Cyclopentadienyl Anion (C₅H₅⁻): This species is formed by the deprotonation of 1,3-cyclopentadiene. libretexts.org The resulting carbanion forces the CH₂ carbon to rehybridize from sp³ to sp², creating a p-orbital that participates in the cyclic conjugation. chemistrysteps.com The anion possesses six π-electrons (four from the original double bonds and two from the lone pair), which satisfies the (4n+2) rule for n=1. doubtnut.comyoutube.com As a result, the cyclopentadienyl anion is planar, fully conjugated, and aromatic. libretexts.orgfiveable.me This aromaticity leads to a significant stabilization, with the negative charge delocalized evenly over all five carbon atoms. libretexts.org

Cyclopentadienyl Cation (C₅H₅⁺): In contrast, the cyclopentadienyl cation has only four π-electrons. doubtnut.com This fits the 4n rule for n=1, making the cation antiaromatic. iupac.orglibretexts.org This antiaromatic character implies significant destabilization and high reactivity. chemistrysteps.comlibretexts.org Theoretical calculations and experimental evidence confirm that the cyclopentadienyl cation is highly unstable. libretexts.org

Table 3: Hückel's Rule Applied to Cyclopentadienyl Ions

| Species | Cyclic & Planar | Fully Conjugated | π-Electron Count | Hückel's Rule (4n+2 or 4n) | Classification | Stability |

|---|---|---|---|---|---|---|

| Cyclopentadienyl Anion | Yes | Yes | 6 | 4(1) + 2 | Aromatic | High |

| Cyclopentadienyl Cation | Yes | Yes | 4 | 4(1) | Antiaromatic | Low |

Source: Based on Hückel's Rule and analysis of cyclopentadienyl systems. iupac.orgnumberanalytics.comdoubtnut.com

Influence of Electronic Structure on Reaction Barriers in Cyclopentadienols

The electronic structure of a molecule is a primary determinant of its reactivity and the energy barriers of its reactions. lorentzcenter.nlnih.gov For this compound, the electronic properties are intrinsically linked to the principles of aromaticity and antiaromaticity observed in the related cyclopentadienyl ions.

Reactions that proceed through transition states with developing aromatic or antiaromatic character will have their energy barriers significantly lowered or raised, respectively. For example, a reaction involving the deprotonation of the hydroxyl group followed by the loss of water could hypothetically proceed towards a cyclopentadienyl cation-like intermediate. The high energy of this antiaromatic species would result in a very high reaction barrier, making such a pathway unfavorable.

Computational Predictions for Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Methods based on DFT and ab initio calculations can be used to predict various spectra, including NMR, IR, and UV-Vis. researchgate.netbiorxiv.org

For this compound, ab initio calculations have been used to determine its ideal gas thermodynamic functions, such as the constant pressure heat capacity (Cp,gas) at various temperatures. nist.gov These theoretical values are essential for thermochemical modeling.

Table 4: Calculated Gas Phase Heat Capacity (Cp,gas) for this compound

| Temperature (K) | Cp,gas (J/mol*K) |

|---|---|

| 100 | 39.33 |

| 200 | 64.74 |

| 298.15 | 94.96 |

| 400 | 124.43 |

| 500 | 148.06 |

| 1000 | 212.72 |

| 1500 | 240.71 |

| 2000 | 254.71 |

Source: Karni M., 1991, from NIST Chemistry WebBook. These data were obtained from ab initio calculations. nist.gov

Vibrational Frequency Calculations for Infrared and Raman Spectroscopy

The vibrational modes of a molecule correspond to the specific frequencies at which its atoms oscillate. These frequencies can be predicted with significant accuracy using quantum chemical calculations, primarily through methods like Density Functional Theory (DFT). nih.govnih.gov These calculated frequencies and their corresponding intensities are used to simulate infrared (IR) and Raman spectra, providing a theoretical fingerprint of the molecule. arxiv.org

For molecules like this compound, methods such as DFT with the B3LYP functional are commonly employed to optimize the molecular geometry and calculate the harmonic vibrational frequencies. nih.govresearchgate.net The accuracy of these predictions can be enhanced by using appropriate basis sets, such as the 6-311++G(d,p) basis set, which provides a good balance of computational cost and precision for organic molecules. nih.gov It is standard practice to apply scaling factors to the calculated harmonic frequencies to better match them with experimental anharmonic values. acs.org

While specific, detailed computational studies providing a full list of calculated IR and Raman frequencies for this compound are not widely available in published literature, the methodology is well-established. A theoretical study on interactions between water and 1,3-cyclopentadiene (the parent hydrocarbon) performed harmonic vibrational frequency calculations using both MP2 and various DFT methods, highlighting the sensitivity of vibrational predictions to the chosen computational approach. nih.govmst.edu For a complete analysis of this compound, each of its 33 normal modes of vibration would be calculated, and their IR and Raman activities determined to generate theoretical spectra. These spectra would show characteristic bands for O-H stretching, C-H stretching (both sp2 and sp3 carbons), C=C double bond stretching, and various bending and ring deformation modes.

Nuclear Magnetic Resonance (NMR) Chemical Shift and Coupling Constant Predictions

Theoretical calculations are also indispensable for predicting Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Independent Atomic Orbital (GIAO) method is a prevalent approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). acs.orgresearchgate.net These calculations are typically performed on geometries optimized by a reliable method, such as DFT. researchgate.net

The prediction of ¹H and ¹³C chemical shifts for organic molecules has become a routine computational task. acs.orgrsc.org The choice of the DFT functional and basis set can significantly influence the accuracy of the predicted shifts. researchgate.netacs.org For instance, functionals like B3LYP or mPW1PW91 combined with triple-ζ basis sets often provide results in good agreement with experimental data for a wide range of organic compounds. researchgate.net Solvation models can also be incorporated to simulate the effects of a solvent on the chemical shifts. researchgate.net

Although a specific data table of predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound is not readily found in peer-reviewed journals, the principles for such a calculation are clear. The predicted ¹H NMR spectrum would feature distinct signals for the hydroxyl proton, the vinylic protons on the double bonds, and the protons on the sp³-hybridized carbon. Similarly, the ¹³C NMR spectrum would show signals for the carbon bearing the hydroxyl group (C-OH), the four olefinic carbons, and the single sp³-hybridized carbon. Furthermore, computational methods can predict the various proton-proton (¹H-¹H) and carbon-proton (¹³C-¹H) coupling constants, which are critical for detailed structural elucidation. researchgate.netipb.pt These theoretical predictions serve as a powerful tool for assigning experimental spectra and verifying molecular structures. researchgate.net

Synthesis Methodologies and Strategies for 1,3 Cyclopentadien 1 Ol and Its Derivatives

Direct Synthetic Routes to 1,3-Cyclopentadien-1-ol

Direct synthesis of the unstable this compound is complicated by its tendency to isomerize and polymerize. However, several strategies have been developed to access this core structure.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic olefins, including cyclopentene (B43876) derivatives. rutgers.edubeilstein-journals.org While direct RCM to form this compound is not commonly reported, the RCM of appropriately substituted diene precursors can lead to related cyclopentenol (B8032323) structures. For instance, the RCM of linalool, catalyzed by ruthenium complexes, can produce 1-methylcyclopent-2-en-1-ol, which can subsequently dehydrate to form methylcyclopentadiene (B1197316) isomers. acs.org This highlights the potential of RCM in generating substituted cyclopentadienol scaffolds, which could be adapted for the synthesis of the parent compound.

Tandem reactions involving ring-opening metathesis (ROM) followed by RCM (often termed ring-rearrangement metathesis or RRM) of strained bicyclic systems can also generate functionalized cyclopentene rings. beilstein-journals.org These methods offer a pathway to complex cyclopentane (B165970) frameworks that can be further elaborated to the desired cyclopentadienol.

Functional group interconversion (FGI) represents a strategic approach to synthesize this compound from more stable cyclopentadiene (B3395910) derivatives. tgc.ac.indeanfrancispress.com This can involve the introduction of a hydroxyl group onto a pre-formed cyclopentadiene ring. One conceptual approach involves the controlled oxidation of a cyclopentadienyl (B1206354) anion or a related organometallic complex. However, the high reactivity of the cyclopentadiene ring system makes selective functionalization challenging. wikipedia.org

A more practical FGI approach starts with a functionalized cyclopentenone. For example, cyclopent-2-en-1-one can be hydrogenated to form cyclopent-2-en-1-ol, which is an isomer of the target molecule. lookchem.com Dehydration of the related 1,3-cyclopentanediol (B3029237) can also be a route to cyclopentadiene, suggesting that partial dehydration or controlled elimination could potentially yield the dienol. lookchem.com

A significant and industrially relevant route to cyclopentane derivatives, which are precursors to cyclopentadienols, originates from the biomass-derived platform chemical, furfuryl alcohol. rsc.orgresearchgate.net The key transformation is the rearrangement of furfuryl alcohol in an aqueous phase to produce 4-hydroxycyclopent-2-enone. rsc.orggoogle.com This intermediate is pivotal as it contains the five-membered ring and a hydroxyl group.

Rearrangement: Furfuryl alcohol is rearranged to 4-hydroxycyclopent-2-enone, often catalyzed by acids or performed in water under specific temperature and pressure conditions. rsc.orgresearchgate.net

Reduction/Hydrogenation: The keto-group in 4-hydroxycyclopent-2-enone is reduced to a hydroxyl group, yielding a cyclopentenediol. Further hydrogenation can lead to 1,3-cyclopentanediol. rsc.orggoogle.com

Dehydration: Controlled dehydration of the resulting diol could theoretically yield this compound.

This pathway has been primarily optimized for the production of 1,3-cyclopentanediol, but manipulation of the final dehydration step could favor the formation of the dienol. lookchem.com

Synthesis of Substituted this compound Derivatives

The synthesis of substituted cyclopentadienols allows for the fine-tuning of their electronic and steric properties, which is crucial for their application as ligands in catalysis and materials science.

The regioselective and stereoselective synthesis of substituted cyclopentadienols is often achieved by building the cyclopentane ring with the desired substitution pattern already in place.

One powerful strategy involves the use of furans as starting materials. researchgate.net A general sequence includes:

Transformation of furylcarbinols into hydroxycyclopentenones.

Conjugate addition of Grignard reagents, where chelation control can direct the stereochemistry.

Dehydration to form substituted cyclopentenones.

1,2-addition of organolithium reagents to the ketone to install the hydroxyl group and a second substituent, leading to the final substituted cyclopentadienol. researchgate.net

This method allows for the regioselective synthesis of 1,2,3- and 1,2,4-trisubstituted cyclopentadienyl systems. researchgate.net

Gold-catalyzed migratory cycloisomerization of vinylallenes provides another regioselective route to highly substituted cyclopentadienes, which can then be converted to the corresponding cyclopentadienols. nih.gov This method allows for the synthesis of crowded silyl-substituted cyclopentadienyl esters. nih.gov

The hetero-Diels-Alder reaction of nitroso derivatives with substituted dienes can also be employed to create functionalized cyclic systems that can be converted to substituted cyclopentadienols. beilstein-journals.org The regioselectivity of this reaction is influenced by the nature of the substituents on both the diene and the dienophile. beilstein-journals.org

Table 1: Regioselective Synthesis Approaches for Substituted Cyclopentadienol Precursors

| Method | Starting Materials | Key Intermediates | Type of Substitution | Reference |

|---|---|---|---|---|

| Furan-Based Synthesis | Furylcarbinols, Grignard reagents, Organolithiums | Hydroxycyclopentenones, Substituted cyclopentenones | 1,2,3- and 1,2,4-Trisubstituted | researchgate.net |

| Gold-Catalyzed Cycloisomerization | Silyl-substituted vinylallenes | Silyl-substituted cyclopentadienyl esters | Densely functionalized silyl-substituted | nih.gov |

| Hetero-Diels-Alder Reaction | Substituted dienes, Nitroso compounds | Bicyclic oxazines | Variably substituted | beilstein-journals.org |

Asymmetric synthesis is crucial for producing enantiomerically pure cyclopentadienols, which are important for applications in asymmetric catalysis. uniurb.it Asymmetric synthesis can be achieved through several approaches, including the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or asymmetric catalysis. uniurb.itslideshare.net

A notable example of catalytic asymmetric synthesis is the Rh(III)-catalyzed redox-neutral [2+2+1] coupling between 8-formylquinolines and alkynes. researchgate.net This reaction provides access to cyclopentadienols with broad substrate scope and functional group tolerance. The use of a chiral rhodium catalyst can, in principle, render this transformation enantioselective.

Asymmetric induction can also be achieved in the hetero-Diels-Alder reactions mentioned previously by using chiral auxiliaries on the dienophile. For instance, acylnitroso compounds derived from chiral sources like camphor (B46023) or mandelic acid have been shown to react with dienes to produce bicyclic adducts with high diastereoselectivity. beilstein-journals.org These adducts can then be transformed into optically active substituted cyclopentadienol derivatives.

Furthermore, the kinetic resolution of racemic alcohols, including those with a cyclopentene skeleton, using enzymes like Pseudomonas cepacia lipase (B570770) (PCL), represents another viable strategy to obtain enantiomerically enriched materials. diva-portal.org

Table 2: Strategies for Asymmetric Synthesis of Cyclopentadienols

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Catalytic Asymmetric Reaction | Use of a chiral catalyst to induce enantioselectivity in the ring-forming reaction. | Asymmetric Rh-catalyzed [2+2+1] carbocyclization. | researchgate.net |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | Hetero-Diels-Alder reaction with acylnitroso dienophiles derived from camphor or mandelic acid. | beilstein-journals.org |

| Kinetic Resolution | Enzymatic or chemical resolution of a racemic mixture of cyclopentenols. | Lipase-catalyzed acylation of racemic alcohols. | diva-portal.org |

| Chiral Pool Synthesis | Starting from an enantiomerically pure natural product. | Synthesis starting from chiral sugars or amino acids. | uniurb.it |

Strategies for Constructing Multifunctional Cyclopentadiene Frameworks

The construction of multifunctional cyclopentadiene frameworks is a cornerstone of modern synthetic chemistry, enabling applications in catalysis and the development of organometallic complexes for diagnostics and therapeutics. researchgate.net A key strategy involves creating bifunctional cyclopentadiene-based building blocks that can be tuned on demand. researchgate.net This is often achieved by introducing different functional groups (R1, R2, R3) onto the cyclopentadiene ring, which allows for a combinatorial approach to synthesizing a wide array of bioorganometallic complexes. researchgate.net

One versatile synthetic route involves the creation of a bifunctional cyclopentadiene building block bearing both an alkyl linker with a terminal chloride and an ester group. researchgate.net This scaffold allows for subsequent modifications through nucleophilic substitution. For instance, the terminal chloride can be replaced by an azide (B81097), which can then undergo "click" reactions, such as coupling with phenylacetylene, demonstrating the scaffold's versatility. researchgate.net

Another approach focuses on synthesizing a series of bifunctional cyclopentadienes with the general structure 1,3-EtOCO-HCp-linker-NH2. acs.org In this series, the length of the linker, typically a (CH2)n chain where n can be 1, 2, or 3, is systematically varied. acs.org This allows for precise control over the distance between the cyclopentadiene core and a terminal amine group, which is crucial for subsequent functionalization, such as through amide bond formation. researchgate.netacs.org This method exponentially increases the number of potential compounds that can be synthesized from a single versatile framework. researchgate.net

The direct perarylation of cyclopentadiene has also emerged as a powerful strategy. rsc.org Using copper(I) catalysis and microwave activation, it is possible to synthesize hexaarylcyclopentadienes from zirconocene (B1252598) dichloride (a source of cyclopentadiene) and various aryl iodides. rsc.org This method facilitates the formation of six new carbon-carbon bonds in a single step. rsc.org These hexaarylcyclopentadienes can then serve as precursors for extended π-conjugated polycyclic compounds. rsc.org

A summary of strategies for constructing multifunctional cyclopentadiene frameworks is presented below:

| Strategy | Key Features | Example Application |

| Bifunctional Building Blocks | Contains multiple reactive sites for sequential or orthogonal functionalization. researchgate.netresearchgate.net | Synthesis of fac-[Re(CO)3]⁺ containing drug derivatives. researchgate.net |

| Linker Variation | Systematic alteration of the chain length between the cyclopentadiene ring and a functional group. acs.org | Creating a series of 1,3-EtOCO-HCp-linker-NH2 compounds with varying linker lengths for radiolabeling. acs.org |

| Direct Perarylation | Copper-catalyzed reaction to attach multiple aryl groups to the cyclopentadiene core in one step. rsc.org | Synthesis of hexaarylcyclopentadienes as precursors for polycyclic aromatic hydrocarbons. rsc.org |

| Post-Synthetic Modification | Functionalization of the cyclopentadiene ligand after its initial synthesis. researchgate.net | Amide bond formation on amine-terminated cyclopentadiene scaffolds to attach bioactive molecules. researchgate.net |

Derivatization Reactions for Expanding Compound Diversity

A primary goal in the synthesis of this compound derivatives is to expand the diversity of accessible compounds through various derivatization reactions. These reactions leverage the reactivity of the cyclopentadiene core and its appended functional groups to introduce new chemical entities and properties.

A common and highly effective method for derivatization is the hetero-Diels-Alder reaction . This cycloaddition reaction, where the diene or dienophile contains a heteroatom, is a powerful tool for constructing six-membered heterocyclic systems with high regio- and stereoselectivity. nih.govbeilstein-journals.org For instance, nitroso compounds can react with conjugated dienes to form 1,2-oxazine scaffolds, which are precursors to many biologically active molecules. beilstein-journals.org The choice of solvent can significantly influence the selectivity of these reactions, with greener solvents like dimethyl carbonate (DMC) sometimes offering the highest yields and endo/exo ratios. nih.gov

Click chemistry represents another cornerstone of derivatization. The azide-alkyne cycloaddition, often catalyzed by copper, allows for the efficient and specific coupling of cyclopentadiene scaffolds to other molecules. researchgate.net A cyclopentadiene building block bearing an azide can be readily coupled with a terminal alkyne, providing a robust method for bioconjugation and the synthesis of complex molecular architectures. researchgate.netresearchgate.net

Cross-coupling reactions , such as the Suzuki-Miyaura coupling, are also employed. For example, a C7-boronated indole (B1671886) derivative, synthesized from the corresponding C3-alkylindole, can be coupled with aryl halides like p-bromoanisole using a palladium catalyst to form a new C-C bond. acs.org This demonstrates how the cyclopentadiene framework can be indirectly functionalized by first modifying an attached substituent.

Furthermore, simple chemical transformations of functional groups on the cyclopentadiene scaffold can lead to a wide range of derivatives. For example, an ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide. An amine group can be acylated or alkylated. A terminal chloride on a linker can be substituted by various nucleophiles to introduce different functionalities. researchgate.netresearchgate.net

A table summarizing key derivatization reactions is provided below:

| Reaction Type | Reagents/Catalysts | Product Type |

| Hetero-Diels-Alder | Nitroso compounds, dienes | 1,2-Oxazines and other heterocycles beilstein-journals.org |

| Click Chemistry (Azide-Alkyne Cycloaddition) | Azide-functionalized cyclopentadiene, terminal alkyne, Copper catalyst | Triazole-linked conjugates researchgate.net |

| Suzuki-Miyaura Coupling | Boronated derivative, aryl halide, Palladium catalyst | Aryl-substituted derivatives acs.org |

| Nucleophilic Substitution | Chloro-functionalized cyclopentadiene, various nucleophiles | Diverse terminally functionalized derivatives researchgate.net |

| Amide Bond Formation | Amine-functionalized cyclopentadiene, carboxylic acid (or derivative) | Amide-linked conjugates acs.org |

Synthetic Challenges and Methodological Advancements

The synthesis of this compound and its derivatives is not without its challenges. Issues such as isomerization and dimerization can complicate synthetic routes and reduce yields. However, significant methodological advancements have been made to overcome these hurdles and to develop more sustainable synthetic pathways.

Cyclopentadiene and its derivatives are prone to two primary side reactions: isomerization and dimerization .

Isomerization in substituted cyclopentadienes occurs readily through rsc.orgcore.ac.uk-sigmatropic hydrogen migrations. nih.govnih.gov This process can lead to a mixture of isomers, which can be difficult to separate and may exhibit different reactivities. The rate of this migration is faster in cyclopentadienes compared to other cyclic and acyclic dienes. nih.gov Gold-catalyzed migratory cycloisomerization of vinylallenes is a modern approach that can lead to specific cyclopentadiene isomers through a controlled sequence of cyclization and rearrangements. nih.gov

Dimerization via the Diels-Alder reaction is a well-known characteristic of cyclopentadiene. nih.gov The rate constant for the dimerization of cyclopentadiene to dicyclopentadiene (B1670491) is significant at room temperature, with a half-life of approximately 28 hours for the neat monomer. nih.gov This process is reversible, and the monomer can be regenerated by heating the dimer. nih.gov Substitution on the cyclopentadiene ring can affect the rate of dimerization. While simple alkylation has little effect, other substituents can either accelerate or decelerate the reaction. nih.govresearchgate.net The synthesis of cyclopentadiene derivatives that are stable towards Diels-Alder dimerization is a key challenge. researchgate.net One strategy is to introduce bulky substituents or electron-withdrawing groups that lower the pKa of the cyclopentadiene, which can inhibit dimerization and facilitate other desired reactions. researchgate.net

Recent research has focused on developing catalytic systems that can control these processes. For instance, rhodium-catalyzed C-H activation and carbocyclization reactions have been used for the synthesis of cyclopentadienols. researchgate.net Similarly, ruthenium complexes have been shown to catalyze the dimerization of propargyl alcohols to form specific products, avoiding uncontrolled polymerization. mdpi.com

A comparison of isomerization and dimerization challenges is outlined below:

| Challenge | Description | Mitigating Strategies |

| Isomerization | Rapid rsc.orgcore.ac.uk-sigmatropic hydrogen shifts leading to a mixture of isomers. nih.govnih.gov | Catalytic methods to control reaction pathways (e.g., gold-catalyzed cycloisomerization) nih.gov; Use of reaction conditions that favor the desired isomer. |

| Dimerization | Spontaneous Diels-Alder reaction of the cyclopentadiene monomer to form a dimer. nih.gov | Introduction of sterically bulky or electron-withdrawing groups researchgate.net; Regeneration of the monomer by thermal cracking of the dimer nih.gov; Performing reactions at low temperatures or in dilute solutions. |

In line with the principles of green chemistry, there is a significant drive to develop more sustainable and efficient methods for synthesizing this compound and its derivatives. jocpr.com This involves minimizing waste, reducing energy consumption, and using safer reagents and solvents. jocpr.compurkh.com

A key area of advancement is the use of alternative solvents . Traditional organic solvents are often hazardous and contribute significantly to the environmental impact of chemical synthesis. jocpr.com Green chemistry promotes the use of water, supercritical CO2, and bio-based solvents. jocpr.com For example, Diels-Alder reactions have been successfully carried out in greener solvents like dimethyl carbonate and even water, which can sometimes enhance reactivity and selectivity. nih.gov Three-component reactions in water have been developed for the synthesis of complex heterocyclic compounds, offering advantages such as high yields, short reaction times, and the avoidance of organic solvents. acs.org

Catalysis is another central pillar of green synthetic chemistry. The development of highly efficient catalysts allows for lower catalyst loadings, milder reaction conditions, and higher atom economy. purkh.com This includes the use of biocatalysis, where enzymes are used to perform chemical transformations with high specificity and under environmentally benign conditions. synthiaonline.com Chemoenzymatic processes, which combine enzymatic reactions with traditional chemical catalysis, are also gaining prominence. epa.gov For instance, multi-enzyme cascades have been developed to synthesize complex molecules from simple, abundant starting materials, significantly reducing waste. epa.gov

Microwave-assisted synthesis has also emerged as a green technology. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic derivatives. nih.gov

Finally, the design of atom-economical reaction pathways is crucial. purkh.com Strategies like multi-component reactions and cascade reactions, which combine several synthetic steps into a single operation, are being employed to streamline synthesis, reduce the number of purification steps, and minimize waste. purkh.com

Key advancements in greener synthesis are summarized in the table below:

| Advancement | Principle | Example Application |

| Greener Solvents | Replacing hazardous organic solvents with environmentally benign alternatives like water or bio-based solvents. jocpr.com | Performing Diels-Alder reactions in dimethyl carbonate or water. nih.gov |

| Advanced Catalysis | Using highly efficient catalysts, including enzymes, to reduce energy consumption and waste. purkh.comsynthiaonline.com | Multi-enzyme cascades for nucleoside synthesis. epa.gov |

| Microwave-Assisted Synthesis | Utilizing microwave energy to accelerate reactions and improve yields. nih.gov | Rapid synthesis of triazole derivatives. nih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. purkh.com | Multi-component and cascade reactions to build molecular complexity in a single step. purkh.com |

Chemical Reactivity and Transformation Pathways of 1,3 Cyclopentadien 1 Ol

Pericyclic Reactions of 1,3-Cyclopentadien-1-ol

Pericyclic reactions, which proceed through a cyclic transition state, are a prominent feature of the reactivity of this compound. These reactions are often characterized by high stereospecificity and are governed by the principles of orbital symmetry.

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the construction of six-membered rings with excellent control over regio- and stereochemistry. libretexts.org this compound, with its rigid s-cis conformation, is an excellent diene component in these reactions. libretexts.org The hydroxyl group at the C1 position introduces asymmetry and electronic effects that influence the reactivity and selectivity of the cycloaddition.

As a diene, the electron-donating nature of the hydroxyl group can increase the energy of the highest occupied molecular orbital (HOMO), thereby accelerating reactions with electron-deficient dienophiles in normal-electron-demand Diels-Alder reactions. masterorganicchemistry.com Conversely, this compound can also function as a dienophile, reacting with electron-rich dienes, particularly when the hydroxyl group is protonated or coordinated to a Lewis acid, which lowers the energy of the lowest unoccupied molecular orbital (LUMO).

The regioselectivity of Diels-Alder reactions involving unsymmetrical dienes and dienophiles is a critical aspect. In the case of this compound acting as the diene, the hydroxyl group directs the regiochemical outcome. When reacting with an unsymmetrical dienophile, the major regioisomer is typically the one where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. masterorganicchemistry.com The hydroxyl group, being electron-donating, increases the electron density at the C4 position, favoring the "ortho" or 1,2-adduct. chemtube3d.com

Stereoselectivity in Diels-Alder reactions is often governed by the "endo rule," which predicts that the dienophile's substituents will be oriented towards the diene's π-system in the transition state, leading to the endo product. libretexts.org This preference is a result of favorable secondary orbital interactions. For 5-substituted cyclopentadienes, the substituent at the C5 position can influence the facial selectivity of the dienophile's approach. While steric hindrance can favor the formation of the anti (exo) product, electronic factors can sometimes lead to the formation of the syn (endo) product. nih.gov

Table 1: Regio- and Stereoselectivity in Diels-Alder Reactions of Substituted Dienes

| Diene | Dienophile | Major Product | Selectivity | Reference |

| 2-methoxybuta-1,3-diene | Acrylonitrile | "ortho" regioisomer | High regioselectivity | chemtube3d.com |

| 5-acetoxycyclopentadiene | Ethylene (B1197577) | syn adduct | Contrasteric (syn) selectivity | nih.gov |

| Cyclopentadiene (B3395910) | Maleic Anhydride | endo adduct | High endo selectivity | libretexts.org |

Diels-Alder reactions are often reversible, and the product distribution can be influenced by the reaction conditions, leading to either the kinetic or thermodynamic product. masterorganicchemistry.com At lower temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed faster, which is typically the endo adduct due to its lower activation energy. masterorganicchemistry.com At higher temperatures, the reaction becomes reversible and is under thermodynamic control. Under these conditions, the more stable exo product, which experiences less steric hindrance, is favored. masterorganicchemistry.com

The specific temperature at which the reaction transitions from kinetic to thermodynamic control depends on the specific reactants. For many Diels-Alder reactions involving cyclopentadiene, the endo product is the major product at room temperature, while higher temperatures are required to favor the exo isomer. masterorganicchemistry.com

Table 2: Kinetic vs. Thermodynamic Control in a Diels-Alder Reaction

| Reaction Conditions | Major Product | Type of Control | Reference |

| Low Temperature | endo adduct | Kinetic | masterorganicchemistry.com |

| High Temperature | exo adduct | Thermodynamic | masterorganicchemistry.com |

| Cyclopentadiene + 2,3-dicyano-p-benzoquinone (Ambient Temp) | Kinetic Product | Kinetic | researchgate.net |

| Cyclopentadiene + 2,3-dicyano-p-benzoquinone (Refluxing Benzene) | Thermodynamic Product | Thermodynamic | researchgate.net |

Lewis acids can significantly accelerate Diels-Alder reactions and enhance their selectivity. ias.ac.innih.gov By coordinating to a basic site on the dienophile, such as a carbonyl oxygen, a Lewis acid lowers the energy of the dienophile's LUMO, thereby increasing the reaction rate in normal-electron-demand reactions. nih.goviitd.ac.in In the case of this compound, the hydroxyl group can also interact with the Lewis acid. This interaction can either activate the diene or, if the dienophile also has a coordinating site, can bring the diene and dienophile into close proximity, a concept known as Lewis acid templating. mdpi.com

Lewis acid catalysis can also influence the stereoselectivity of the reaction. The steric bulk of the Lewis acid can direct the approach of the diene, leading to enhanced facial selectivity. swan.ac.uk For substituted cyclopentadienes, Lewis acids can accelerate the Diels-Alder reaction without affecting the rate of sigmatropic rearrangements, allowing for the selective reaction of one isomer. nih.gov

Table 3: Effect of Lewis Acids on Diels-Alder Reactions

| Lewis Acid | Effect on Reaction | Reference |

| General Lewis Acids | Rate acceleration, enhanced selectivity | ias.ac.innih.gov |

| AlCl₃ | Accelerates reaction of 5-(benzyloxymethyl)cyclopentadiene | nih.gov |

| Bulky Lewis Acids | Can influence exo/endo selectivity | swan.ac.uk |

| Lewis Acid Templates | Bring diene and dienophile together | mdpi.com |

Sigmatropic rearrangements are pericyclic reactions that involve the migration of a σ-bond across a π-system. wikipedia.org In substituted cyclopentadienes, nih.govlibretexts.org-hydrogen shifts are common, leading to the isomerization of the diene. libretexts.org For a molecule like this compound, a suprafacial nih.govlibretexts.org-hydrogen shift would be thermally allowed and would lead to the formation of 2,4-cyclopentadien-1-ol. This rearrangement proceeds through a concerted mechanism involving a cyclic transition state. stereoelectronics.org

The presence of the hydroxyl group can influence the rate and equilibrium of this rearrangement. While the fundamental principles of orbital symmetry still apply, the electronic nature of the hydroxyl group may affect the stability of the transition state. It is important to note that such rearrangements can lead to a mixture of isomers, which can complicate subsequent reactions.

Diels-Alder Cycloadditions as Diene and Dienophile

Substitution and Addition Reactions

Beyond pericyclic reactions, this compound can also undergo substitution and addition reactions, leveraging the reactivity of the allylic alcohol moiety and the conjugated diene system.

As an allylic alcohol, the hydroxyl group of this compound can be a leaving group in nucleophilic substitution reactions, particularly after protonation or conversion to a better leaving group like a tosylate or mesylate. libretexts.org These reactions can proceed through either an SN1 or SN2 mechanism, and also through an SN2' mechanism where the nucleophile attacks the γ-carbon of the allylic system. nih.govvedantu.com

The conjugated diene system is susceptible to electrophilic addition. The addition of an electrophile to one of the double bonds can lead to the formation of a resonance-stabilized allylic cation. pressbooks.pub Subsequent attack by a nucleophile can occur at either of the carbons bearing the partial positive charge, leading to a mixture of 1,2- and 1,4-addition products. jove.com The regioselectivity of the initial electrophilic attack is influenced by the directing effect of the hydroxyl group.

Electrophilic and Nucleophilic Reactions on the Cyclopentadiene Ring

While specific studies on electrophilic and nucleophilic reactions of this compound are not widely available, its reactivity can be inferred from fundamental organic principles and the behavior of related compounds. The hydroxyl group is an activating group, which is expected to enhance the electron density of the cyclopentadiene ring system, thereby increasing its nucleophilicity. This would make the ring more susceptible to attack by electrophiles compared to the parent cyclopentadiene.

Conversely, direct nucleophilic attack on the electron-rich diene ring is generally unfavorable unless the ring is substituted with strong electron-withdrawing groups. However, the acidic proton of the hydroxyl group can be abstracted by a base, increasing the electron-donating capacity of the resulting alkoxide and further promoting reactions with electrophiles. The deprotonation of substituted cyclopentadienes is a common strategy to generate highly nucleophilic cyclopentadienyl (B1206354) anions for use in synthesis. researchgate.net

Hydrogen Abstraction and Addition Reactions

Hydrogenation, a form of hydrogen addition, is a plausible reductive pathway for this compound. This reaction would involve the saturation of the double bonds within the cyclopentadiene ring. While direct hydrogenation studies on this compound are not detailed in available literature, the catalytic hydrogenation of related cyclic unsaturated compounds is well-established. For instance, the hydrogenation of cyclic 1,3-diones, such as 4-hydroxycyclopent-2-enone and cyclopentane-1,3-dione, over heterogeneous catalysts like Ruthenium on carbon (Ru/C) successfully yields the corresponding saturated cyclopentane-1,3-diols. nih.govresearchgate.net This demonstrates the feasibility of reducing the carbon-carbon double bonds in a five-membered ring system under standard hydrogenation conditions, a transformation that this compound would be expected to undergo to form cyclopentanol (B49286) or related saturated diols.

Information regarding specific hydrogen abstraction reactions from the ring or hydroxyl group of this compound is not prominently featured in existing research.

Oxidative and Reductive Transformations

Reductive transformations of this compound would primarily involve the hydrogenation of the diene system as discussed above.

Oxidative transformations would likely target either the hydroxyl group or the diene. Oxidation of the secondary alcohol functionality would yield the corresponding ketone, Cyclopentadienone. Cyclopentadienone is a known compound, but it is highly reactive and rapidly undergoes a Diels-Alder dimerization reaction with itself. wikipedia.org It is typically generated and isolated only at very low temperatures. wikipedia.org The synthesis of substituted cyclopentadienones can be achieved through various methods, such as the reaction of 1,4-dilithio-1,3-dienes with carbon dioxide or rhodium-catalyzed cycloadditions. amazonaws.comorganic-chemistry.org While the direct oxidation of this compound to cyclopentadienone is a theoretically straightforward pathway, specific experimental studies detailing this conversion are scarce.

Oligomerization and Polymerization Behavior

Like its parent compound, cyclopentadiene, this compound is expected to be highly prone to oligomerization, primarily through Diels-Alder cycloaddition reactions. This intrinsic reactivity forms the basis for subsequent polymerization.

Thermal Dimerization and Trimerization Kinetics and Mechanisms

Cyclopentadiene is well known for its spontaneous thermal dimerization at room temperature to form dicyclopentadiene (B1670491) (DCPD) via a [4+2] Diels-Alder cycloaddition, where one molecule acts as the diene and the other as the dienophile. wikipedia.org This reaction is highly exothermic and reversible at higher temperatures. google.comchemicalbook.com The reactivity of cyclopentadiene in Diels-Alder reactions is exceptionally high compared to other cyclic and acyclic dienes, a fact attributed to its planar structure which requires minimal distortion to achieve the transition state geometry. wikipedia.orgnih.gov

| Diene | Rate Constant (k, M-1s-1) | Relative Rate |

|---|---|---|

| 1,3-Cyclopentadiene | 1.34 x 107 | 2,100,000 |

| 1,3-Cyclohexadiene | 5.15 x 103 | 811 |

| 1,3-Cycloheptadiene | 1.63 x 101 | 2.6 |

| Butadiene | 6.40 x 100 | 1 |

Data sourced from a review on Cyclopentadiene chemistry, highlighting its exceptional reactivity in Diels-Alder reactions. nih.gov

Controlled Polymerization Strategies for Cyclopentadienols

While this compound itself is not directly polymerized in reported studies, its stable dimer, hydroxydicyclopentadiene (B3028881) (DCPD-OH), serves as a valuable monomer for controlled polymerization. A key strategy employed is Ring-Opening Metathesis Polymerization (ROMP). semanticscholar.org

ROMP of DCPD-OH and its ester and ether derivatives using ruthenium-based catalysts allows for the synthesis of cross-linked thermoset polymers. semanticscholar.org This method represents a controlled polymerization strategy, enabling the creation of novel polymers with tunable physical properties. The thermal properties of these polymers are comparable to those of polydicyclopentadiene (pDCPD), though the glass transition temperatures can be altered by the choice of substituent on the hydroxyl group. semanticscholar.org This approach is significant as it utilizes a derivative of this compound to access a new family of thermoset polymers with potentially broad applications. semanticscholar.org

| Monomer | Glass Transition Temp (Tg, °C) | Decomposition Temp (Td, 5%, °C) |

|---|---|---|

| DCPD (standard) | 153 | 435 |

| DCPD-OH | 121 | 426 |

| DCPD-OAc (Acetate) | 101 | 356 |

| DCPD-OBz (Benzoate) | 117 | 385 |

Data adapted from a study on cross-linked ROMP polymers based on dicyclopentadiene derivatives. semanticscholar.org

Thermal Decomposition and Pyrolysis Mechanisms

Direct experimental studies on the thermal decomposition and pyrolysis of this compound are limited. However, thermochemical data for the compound have been derived from ab-initio calculations, providing a theoretical basis for its stability and potential decomposition pathways. anl.govresearchgate.net

Insights can be drawn from the pyrolysis of related molecules. For example, hydroxycyclopentadiene has been identified as a pyrolysis product of benzenediols like catechol and hydroquinone, suggesting it is a stable intermediate under certain high-temperature conditions. acs.org The thermal decomposition of 2-cyclopentenone, a structural isomer, has been studied and found to produce a variety of smaller molecules including carbon monoxide, ketene, acetylene (B1199291), and ethylene through complex reaction pathways. acs.org

Plausible decomposition mechanisms for this compound under pyrolysis conditions could include:

Dehydration: Elimination of a water molecule to form cyclopentadienone. Given the high reactivity of cyclopentadienone, it would likely dimerize or decompose further immediately. wikipedia.org

Ring Opening: Cleavage of the five-membered ring to form various acyclic species.

Retro-Diels-Alder Reaction: If the decomposition occurs from the dimerized state (hydroxydicyclopentadiene), a retro-Diels-Alder reaction could regenerate the this compound monomer at elevated temperatures, similar to the cracking of dicyclopentadiene. wikipedia.org

A comprehensive understanding of the specific fragmentation patterns and kinetics would require dedicated experimental and computational investigation.

Pathways of Decomposition and Formation of Smaller Species

The chemical reactivity of this compound is intrinsically linked to its role as an intermediate in the oxidation of cyclopentadiene, particularly under combustion conditions. Its decomposition pathways are closely associated with its keto tautomer, cyclopentadienone.

Under high-temperature conditions, the decomposition of cyclopentadienone has been studied through computational molecular orbital and RRKM calculations. These studies indicate that the primary decomposition pathway for cyclopentadienone leads to the formation of smaller species, most notably cyclobutadiene.

The formation of this compound and its subsequent transformation products are also tied to the oxidation of the cyclopentadienyl radical (C₅H₅•). The reaction between the cyclopentadienyl radical and molecular oxygen (O₂) is a key process in combustion environments. Ab initio calculations and RRKM-Master Equation modeling show that this reaction proceeds through various channels. At temperatures above 1000 K, the predominant products are cyclopentadienone and a hydroxyl radical (OH). This positions cyclopentadienone, and by extension its enol tautomer this compound, as a central intermediate in the oxidation cascade of cyclopentadiene, which ultimately leads to the formation of smaller molecules through subsequent decomposition steps.

Role in Aromatic Hydrocarbon Formation

This compound, primarily through its connection to the cyclopentadienyl radical and cyclopentadienone, plays a role in the complex reaction networks that lead to the formation of aromatic hydrocarbons. The cyclopentadienyl radical is a significant precursor in the synthesis of larger aromatic compounds, including polycyclic aromatic hydrocarbons (PAHs), which are known products of combustion.

The reaction of the cyclopentadienyl radical with O₂ leads to the formation of cyclopentadienone. This ketone is a key intermediate species in the high-temperature oxidation of cyclopentadiene. The subsequent reactions and decomposition of these five-membered ring compounds contribute to the pool of reactive intermediates that can combine to form larger, more stable aromatic structures. Therefore, this compound is considered part of the reaction pathways that bridge the initial oxidation of cyclic C5 species to the eventual formation of aromatic hydrocarbons in combustion environments.

Keto-Enol Tautomerism and Isomerization Dynamics

This compound is the enol tautomer of cyclopentenone. Tautomers are constitutional isomers that readily interconvert, and this specific type of isomerism involves the migration of a proton and the shifting of a double bond. The equilibrium between the "keto" form (containing a carbonyl group) and the "enol" form (containing a hydroxyl group attached to a double-bonded carbon) is a fundamental concept in organic chemistry.

The interconversion between the keto and enol forms is known as keto-enol tautomerization. For most simple carbonyl compounds, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. In the case of this compound, it exists in a dynamic equilibrium with its keto tautomers, 2-cyclopenten-1-one (B42074) and, via further isomerization, 3-cyclopenten-1-one.

The position of this equilibrium can be influenced by several factors, including solvent, temperature, and structural effects like conjugation and hydrogen bonding. While the keto form is generally more stable, factors that stabilize the C=C double bond in the enol, such as conjugation with other π-systems, can increase the proportion of the enol tautomer at equilibrium. The tautomerization process can be catalyzed by either acid or base.

Table 1: Factors Influencing Keto-Enol Tautomerism Equilibrium

| Factor | Effect on Equilibrium | Rationale |

| Bond Energies | Generally favors the keto form. | The C=O double bond is significantly stronger and more stable than the C=C double bond. |

| Conjugation | Can stabilize the enol form. | If the C=C double bond of the enol is in conjugation with another π-system (e.g., a phenyl ring or another double bond), the delocalization of π-electrons provides extra stability. |

| Solvent Polarity | Polar solvents often favor the more polar tautomer. | A more polar tautomer will be better stabilized by a polar solvent. The relative polarity of keto and enol forms can vary. |

| Intramolecular Hydrogen Bonding | Can significantly stabilize the enol form. | In molecules like 1,3-dicarbonyls, the enol form can create a stable six-membered ring via an internal hydrogen bond, shifting the equilibrium towards the enol. |

| Aromaticity | Can strongly favor the enol form. | If the enol form results in an aromatic ring (e.g., phenol), it becomes the overwhelmingly favored tautomer. |

Spectroscopic Characterization in Research of 1,3 Cyclopentadien 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds, including 1,3-Cyclopentadien-1-ol and its derivatives. researchgate.net It provides insights into the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C), and allows for the mapping of through-bond and through-space connectivities.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment of cyclopentadienol derivatives. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, offer a wealth of structural information.

In ¹H NMR spectra of cyclopentadienol derivatives, distinct regions can be observed. The olefinic protons on the cyclopentadiene (B3395910) ring typically resonate in the downfield region, generally between δ 5.0 and 6.5 ppm. The proton attached to the carbinol carbon (CH-OH) also appears in a characteristic region, its chemical shift influenced by substitution and hydrogen bonding. Protons of alkyl or other substituent groups appear in specific regions, for instance, methyl group protons are often found in the upfield region around δ 1.2–2.1 ppm. sapub.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The sp²-hybridized carbons of the diene system are typically observed in the δ 120–140 ppm range, while the sp³-hybridized carbinol carbon (C-OH) resonates further upfield. The chemical shifts of substituent carbons provide further confirmation of the structure. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is often used in conjunction with standard ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. researchgate.net

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Cyclopentadienol Derivatives

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Olefinic Protons (C=C-H) | 5.0 - 6.5 | 120 - 140 |

| Carbinol Proton (CH-OH) | Variable | - |

| Carbinol Carbon (C-OH) | - | 60 - 80 |

| Methylene Protons (CH₂) | 2.8 - 3.0 | 40 - 45 |

| Methyl Protons (CH₃) | 1.2 - 2.1 | 15 - 25 |

| Note: Ranges are approximate and can vary based on the specific derivative and solvent used. |

While one-dimensional NMR provides essential data, complex structures and spectral overlap often necessitate the use of two-dimensional (2D) NMR techniques. These experiments reveal correlations between different nuclei, allowing for unambiguous structural assignments.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). For a cyclopentadienol derivative, COSY spectra would show cross-peaks between adjacent olefinic protons and between the carbinol proton and its neighbors, helping to trace the connectivity within the ring and the position of the hydroxyl group. sapub.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms with their attached protons. It is invaluable for assigning carbon resonances based on the assignments of their corresponding protons, which are often more easily distinguished. sapub.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²J to ⁴J). It is particularly powerful for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of a molecule. sapub.org For instance, it can connect a substituent to the cyclopentadiene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is crucial for determining stereochemistry and conformation.

Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure of this compound derivatives. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. up.ac.za The resulting spectra serve as a unique "vibrational fingerprint," allowing for the identification of functional groups and providing insights into molecular structure and bonding. vscht.cznih.gov

For this compound and its derivatives, key vibrational modes include:

O-H Stretch: A characteristic broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, confirms the presence of the hydroxyl group. The exact position and shape of this band can provide information about hydrogen bonding.

C-H Stretches: Absorptions for sp² C-H bonds (on the double bonds) appear above 3000 cm⁻¹, while those for sp³ C-H bonds appear just below 3000 cm⁻¹.

C=C Stretch: The carbon-carbon double bond stretches of the diene system give rise to one or more sharp bands in the 1600-1680 cm⁻¹ region of both IR and Raman spectra.

C-O Stretch: The carbon-oxygen single bond stretch of the alcohol group typically appears as a strong band in the IR spectrum between 1000 and 1260 cm⁻¹.

A study identifying this compound (referred to as Oxycyclopentadien) isolated from Streptomyces thermolineatus utilized Fourier Transform Infrared Spectroscopy (FTIR) as one of the characterization methods to confirm its structure. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Alkene (=C-H) | C-H Stretch | 3010 - 3100 | Medium |

| Alkane (-C-H) | C-H Stretch | 2850 - 2960 | Medium |

| Diene (C=C) | C=C Stretch | 1600 - 1680 | Medium to Weak |

| Alcohol (C-O) | C-O Stretch | 1000 - 1260 | Strong |

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=C and C-C backbone stretches are often strong, making it a useful tool for analyzing the carbon framework of these molecules. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. researchgate.net

For this compound (C₅H₆O), the expected molecular weight is approximately 82.10 g/mol . nist.gov In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z ≈ 82. This molecular ion can then undergo fragmentation, breaking into smaller, stable charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure and can be used for identification.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule. For example, HRMS can distinguish between two ions that have the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a newly synthesized or isolated compound. rsc.orgacs.org For a derivative of cyclopentadienol, HRMS could confirm a calculated formula like C₂₃H₂₀NO⁺ by matching the experimental mass to the theoretical mass (e.g., calculated: 326.1539, found: 326.1543). mdpi.com

Tandem Mass Spectrometry, also known as MS/MS, is a technique where ions of a specific m/z ratio (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing how the molecule breaks apart.

In the context of a substituted this compound, an MS/MS experiment would involve:

Selection: Isolating the molecular ion (M⁺) of the derivative.

Fragmentation: Inducing fragmentation of the selected ion, often through collision-induced dissociation (CID).

Analysis: Detecting the m/z ratios of the resulting product ions.

The fragmentation pathways can reveal the nature and location of substituents on the cyclopentadienol ring. For example, the loss of a substituent group or the loss of water (H₂O) from the alcohol would produce characteristic product ions, helping to piece together the structure of the original molecule. chalcogen.ronih.gov This technique is especially valuable for distinguishing between isomers that might produce similar initial mass spectra.

Electronic Spectroscopy

Electronic spectroscopy, which examines the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light, provides significant insights into the electronic structure of compounds like this compound and its derivatives. aip.org These transitions typically occur from a filled bonding or non-bonding orbital to an empty anti-bonding orbital. libretexts.org The energy of the absorbed light corresponds to the energy difference between these orbitals. libretexts.org For organic molecules containing both double bonds (π electrons) and heteroatoms with lone pairs (n electrons), such as cyclopentadienols, the most relevant transitions are generally π→π* and n→π*. aip.orglibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to study the electronic transitions in conjugated systems. The absorption of UV or visible radiation promotes an electron from a lower energy orbital, such as a π bonding orbital or a non-bonding (n) orbital, to a higher energy anti-bonding (π*) orbital. libretexts.org The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.

In the parent conjugated diene, 1,3-cyclopentadiene, electron energy loss and optical absorption spectra have identified three valence transitions. capes.gov.br The two most prominent, optically allowed transitions are interpreted as the NV1(B2) and NV3(A+1) states. capes.gov.br The UV spectrum for 1,3-cyclopentadiene shows an absorption maximum around 238-239 nm in ethanol, which is characteristic of the π→π* transition in a cyclic conjugated diene system.

The introduction of a hydroxyl group to form this compound introduces non-bonding electrons on the oxygen atom. This allows for n→π* transitions in addition to the π→π* transitions of the diene system. The n→π* transitions are typically weaker (lower molar absorptivity) and occur at longer wavelengths (lower energy) compared to π→π* transitions because non-bonding orbitals are generally higher in energy than bonding π orbitals. libretexts.org

Furthermore, substituents on the cyclopentadienol ring can significantly influence the electronic transitions. Studies on various substituted cyclopentadienol derivatives have shown that the nature of the substituent profoundly affects the characteristic absorption peak intensities in their UV-Vis spectra. acs.org This is because substituents can alter the energies of the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org For instance, studies on substituted cyclopentadienyl (B1206354) metal carbonyls also report the presence of n-π* bands in their UV-Vis spectra. jlu.edu.cn

Table 1: Observed Electronic Transitions in 1,3-Cyclopentadiene

| Transition Type | State | Wavelength (λmax) | Molecule |

|---|---|---|---|

| Valence Transition (π→π*) | NV1(B2) | ~232 nm | 1,3-Cyclopentadiene |

Note: Specific UV-Vis spectral data for unsubstituted this compound is not extensively detailed in the surveyed literature. The data for 1,3-cyclopentadiene is provided as a reference for the foundational chromophore.

Electrochemiluminescence (ECL) Studies of Cyclopentadienols

Electrochemiluminescence (ECL) is a process where light is emitted from excited-state species generated at an electrode surface during an electrochemical reaction. researchgate.netresearchgate.net This technique has gained significant attention for sensing and analytical applications due to its high sensitivity and low background signal. researchgate.netugm.ac.id Recent research has explored the ECL properties of cyclopentadienol derivatives, particularly focusing on a phenomenon known as aggregation-induced emission (AIE). acs.org AIE-ECL systems are advantageous for overcoming issues like aggregation-caused quenching and poor water solubility that affect many organic luminophores. acs.org

A 2022 study by Han et al. reported on a series of cyclopentadienol derivatives exhibiting AIE-ECL properties. acs.org The research demonstrated that the ECL emission was highly dependent on the substituents attached to the cyclopentadienol ring. These substituents were found to modulate the ECL performance by affecting the energies of the HOMO and LUMO. acs.org

The key findings from this research include:

Substituent Effect: The electronic nature of the substituents significantly determines the ECL emission characteristics. acs.org

HOMO-LUMO Gap: The energy gap between the HOMO and LUMO is a critical factor. A smaller band gap generally correlates with better ECL performance. acs.org

Optimized Performance: Among the derivatives studied, 1,2,3,4,5-pentafluorophenyl cyclopentadienol (PFCD), which contains electron-withdrawing fluorine atoms, showed the most promising ECL performance. acs.org This was attributed to its smaller LUMO–HOMO band gap. acs.org

pH Sensing Application: The AIE-ECL system based on these cyclopentadienols was successfully applied as a pH sensor, demonstrating a wide linear response range from pH 4 to 12. acs.org

This research enriches the library of polycyclic aromatic hydrocarbon-based AIE-ECL systems and establishes a new platform for efficient pH sensing in aqueous media. acs.org

Table 2: Summary of ECL Research Findings on Substituted Cyclopentadienols

| Compound/System | Key Feature | Finding | Application | Reference |

|---|---|---|---|---|